REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]COC)[CH:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.[OH-].[K+].Cl>C1(C)C=CC=CC=1.C(O)C.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C(OCC)(=O)C>[N:12]1([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3,^1:32,38|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OCOC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with 1N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated at 55° C
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |